molecular formula C13H21N5O3 B2378470 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione CAS No. 333769-14-5

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Cat. No. B2378470
CAS RN: 333769-14-5
M. Wt: 295.343
InChI Key: YFVRZOSVNNGZMG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Precursors for Further Chemical Research

Research on the synthesis of disubstituted 1-benzylimidazoles as precursors for purine analogs highlights the significance of purine derivatives in medicinal chemistry. Such compounds are integral in the development of novel therapeutic agents, demonstrating the role of purine derivatives in synthesizing biologically active compounds (Alves, Proença, & Booth, 1994).

Biological Activities and Potential Therapeutic Applications

Studies on purine derivatives, such as the synthesis and evaluation of 7,8-polymethylenepurine derivatives, explore their antiviral and antihypertensive activities. This indicates the potential of purine derivatives in developing drugs targeting cardiovascular diseases and viral infections (Nilov et al., 1995).

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological systems at the molecular level .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

8-(diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-5-17(6-2)12-14-10-9(18(12)7-8-21-4)11(19)15-13(20)16(10)3/h5-8H2,1-4H3,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRZOSVNNGZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Diethylamino)-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione

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